molecular formula C14H18N2O5S B1272120 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid CAS No. 474625-95-1

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid

Cat. No.: B1272120
CAS No.: 474625-95-1
M. Wt: 326.37 g/mol
InChI Key: BGVXSLAPWITTFG-UHFFFAOYSA-N
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Description

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid is a chemical compound with the molecular formula C14H18N2O5S and a molecular weight of 326.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 4-(Acetylamino)benzenesulfonyl chloride with piperidine-2-carboxylic acid under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits several biological activities that can be categorized into the following areas:

Anticancer Activity

Research indicates that 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid has potential anticancer properties. Studies have demonstrated that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, a study highlighted its mechanism of action through increased caspase activity, which is crucial for the apoptotic process in various cancer cell lines .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Inhibition of acetylcholinesterase is significant in treating neurodegenerative diseases such as Alzheimer's. Similarly, urease inhibition can have therapeutic implications for urinary tract infections .

Antimicrobial Properties

The sulfonamide group present in the compound enhances its antimicrobial activity. Research has shown that piperidine derivatives with sulfonamide functionalities exhibit significant antibacterial effects against various pathogens, including Salmonella typhi and Staphylococcus aureus .

Anticancer Mechanism

A detailed investigation into the anticancer effects of related compounds revealed that they act by triggering apoptosis in cancer cells. The studies utilized different cancer cell lines, and the results indicated a correlation between compound concentration and increased apoptotic markers .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated effective inhibition of acetylcholinesterase with IC50 values comparable to known inhibitors. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease .

Safety Profile Evaluation

Toxicity assessments conducted on animal models indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile supports its further development as a therapeutic agent .

Summary of Applications

Application AreaDescription
Anticancer ActivityInduces apoptosis in cancer cells; increases caspase activity
Enzyme InhibitionInhibits acetylcholinesterase and urease; potential for treating Alzheimer's and UTIs
Antimicrobial ActivityEffective against various bacterial strains; enhanced activity due to sulfonamide group
Safety ProfileLow toxicity in animal models; supports further research and development

Mechanism of Action

The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Biological Activity

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid, with the chemical formula C14H18N2O5S and CAS number 474625-95-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group and an acetylamino phenyl moiety. Its molecular weight is approximately 326.37 g/mol, and it exhibits a high purity level of about 96% in commercial preparations .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown significant AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. For instance, related piperidine derivatives have demonstrated IC50 values in the low micromolar range against AChE .
  • Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Studies indicate that piperidine derivatives exhibit strong urease inhibitory activity, which could extend to this compound .

2. Antibacterial Activity

  • Preliminary studies suggest that compounds with sulfonamide groups possess moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The specific antibacterial efficacy of this compound needs further investigation but aligns with the activity seen in similar compounds .

3. Anticancer Potential

  • The piperidine core is associated with anticancer activity. Research has shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and murine leukemia cells. The potential for this compound to exhibit similar effects warrants further exploration .

Research Findings

A table summarizing relevant findings from various studies on related compounds is presented below:

Activity Related Compound IC50 Value Reference
AChE InhibitionPiperidine derivative~10 µM
Urease InhibitionSulfonamide derivative2.14 ± 0.003 µM
Antibacterial ActivitySulfonamide derivativesModerate to strong
Anticancer ActivityPiperidine derivativeIC50 = 41 ± 3 µM

Case Study 1: Enzyme Inhibition

In a study evaluating various piperidine derivatives for AChE inhibition, it was found that compounds structurally similar to this compound exhibited significant inhibition, suggesting potential for development as therapeutic agents for Alzheimer’s disease.

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of sulfonamide-containing compounds found that certain derivatives showed strong activity against Bacillus subtilis, indicating that this compound could also be effective against gram-positive bacterial strains.

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10(17)15-11-5-7-12(8-6-11)22(20,21)16-9-3-2-4-13(16)14(18)19/h5-8,13H,2-4,9H2,1H3,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXSLAPWITTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377868
Record name 1-{[4-(acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

474625-95-1
Record name 1-[[4-(Acetylamino)phenyl]sulfonyl]-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474625-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[4-(acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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